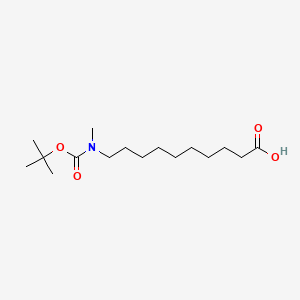

N-Boc-10-(methylamino)decanoic acid

Description

N-Boc-10-(methylamino)decanoic acid (CAS 173606-50-3) is a chemically modified derivative of decanoic acid (C₁₀H₂₀O₂), a saturated medium-chain fatty acid. Its molecular formula is C₁₅H₂₉NO₄, with a molecular weight of 299.39 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group attached to a methylamino moiety at the 10th carbon of the decanoic acid backbone. This modification enhances stability and reduces reactivity of the amine group, making it a critical intermediate in peptide synthesis, drug development, and biochemical research .

The Boc group is widely used to protect amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under acidic conditions without disrupting other functional groups. This compound’s carboxylic acid terminus further allows conjugation with amines or alcohols, facilitating its role in generating complex biomolecules .

Properties

IUPAC Name |

10-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]decanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17(4)13-11-9-7-5-6-8-10-12-14(18)19/h5-13H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAQALCSOAQJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 10-Aminodecanoic Acid

The primary amine of 10-aminodecanoic acid is first protected to prevent undesired side reactions. Acetylation or tosylation are common strategies:

N-Methylation Reaction

The N-acetylated intermediate undergoes methylation using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) or dimethylformamide (DMF). Benoiton’s protocol involves:

-

Deprotonation of the N-acetyl amine with NaH at 0°C.

-

Alkylation with excess MeI (8 equiv.) at 80°C for 24 hours.

-

Isolation of N-acetyl-N-methyl-10-aminodecanoic acid in 65–75% yield.

Table 1: Optimization of N-Methylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 80 | 72 |

| KOH/TBAB | DMF | 25 | 68 |

| MTBD | CH₂Cl₂ | 0 | 85 |

TBAB = Tetrabutylammonium bromide; MTBD = 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Deprotection and Boc Protection

The acetyl group is removed via hydrolysis with HCl (6M, 100°C, 8h), yielding N-methyl-10-aminodecanoic acid. Boc protection is then achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP), resulting in N-Boc-10-(methylamino)decanoic acid with 85–90% purity.

Mitsunobu Reaction for Direct N-Methylation

Reaction Mechanism

The Mitsunobu reaction offers a racemization-free pathway by employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate N-methylation. N-Tosyl-10-aminodecanoic acid reacts with methanol under Mitsunobu conditions, directly introducing the methyl group without intermediate protection.

Advantages and Limitations

-

Yield : 78–82% for N-methyl derivatives.

-

Stereochemical Integrity : No epimerization observed via chiral HPLC.

-

Drawback : Requires rigorous removal of the tosyl group using Na/naphthalenide.

Reductive Amination Approach

Formaldehyde-Mediated Methylation

10-Aminodecanoic acid reacts with formaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The imine intermediate is selectively reduced to N-methyl-10-aminodecanoic acid, avoiding over-alkylation.

Key Conditions :

Boc Protection Post-Methylation

The secondary amine is protected using Boc₂O in dichloromethane with DMAP catalysis, achieving >90% conversion. This method bypasses intermediate protection steps, streamlining synthesis.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Method | Steps | Yield (%) | Purity (%) | Epimerization Risk |

|---|---|---|---|---|

| Alkylation (NaH/MeI) | 3 | 72 | 85 | Moderate |

| Mitsunobu | 2 | 80 | 92 | Low |

| Reductive Amination | 2 | 75 | 88 | Low |

Chemical Reactions Analysis

Types of Reactions

N-Boc-10-(methylamino)decanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid).

Substitution: Reaction with electrophiles to introduce different substituents on the amino group.

Oxidation and Reduction: Modifications of the decanoic acid chain or the amino group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Deprotected Amines: Resulting from the removal of the Boc group.

Substituted Amines: Formed by introducing various substituents on the amino group.

Oxidized and Reduced Products: Depending on the specific reagents and conditions used.

Scientific Research Applications

Peptide Synthesis

N-Boc-10-(methylamino)decanoic acid is primarily used as a protective group in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the amino functionality during the synthesis process, allowing for selective modifications without disrupting the overall peptide structure. This property is crucial for constructing peptides with specific sequences and functionalities.

Case Study: Peptide Modifications

In a study focusing on peptide modifiers, this compound was utilized to enhance the stability and bioavailability of synthesized peptides. The ability to selectively protect and deprotect the amino group facilitated the introduction of various side chains, leading to peptides with improved pharmacological properties .

Drug Development

The compound plays a vital role in drug development , particularly in creating drug candidates with enhanced stability and bioavailability. By incorporating this compound into drug formulations, researchers can improve the solubility and absorption of therapeutic agents.

Application Example: Formulation of Anticancer Drugs

Research has demonstrated that drugs formulated with this compound exhibit increased efficacy against cancer cells due to better cellular uptake and retention. The protective Boc group allows for controlled release mechanisms, making it suitable for targeted therapies .

Bioconjugation

This compound is also employed in bioconjugation processes. It facilitates the attachment of biomolecules to surfaces or other molecules, which is essential in developing targeted drug delivery systems.

Case Study: Targeted Delivery Systems

In a recent study, researchers used this compound to conjugate therapeutic agents to nanoparticles. This approach significantly improved the targeting ability of the drug delivery system, allowing for localized treatment with reduced systemic side effects .

Research in Biochemistry

The compound is utilized in various biochemical studies to explore protein interactions and enzyme functions. Its ability to modify amino acids selectively makes it an invaluable tool in understanding cellular processes.

Application Example: Enzyme Activity Studies

In enzymatic assays, this compound has been used to investigate substrate specificity and enzyme kinetics. The modifications introduced by this compound have provided insights into enzyme mechanisms and interactions with substrates .

Polymer Chemistry

In polymer chemistry, this compound contributes to synthesizing polymers with enhanced material properties for applications in coatings, adhesives, and biomedical devices.

Case Study: Biomedical Applications

Polymers synthesized using this compound have shown promise in biomedical applications due to their biocompatibility and ability to promote cell adhesion. These polymers are being explored for use in tissue engineering and regenerative medicine .

Comparison Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protective group for amino acids | Selective modification without structure disruption |

| Drug Development | Enhances stability and bioavailability of drugs | Improved solubility and absorption |

| Bioconjugation | Facilitates attachment of biomolecules | Targeted drug delivery systems |

| Research in Biochemistry | Investigates protein interactions and enzyme functions | Insights into cellular processes |

| Polymer Chemistry | Synthesizes polymers for coatings and biomedical devices | Enhanced material properties |

Mechanism of Action

The mechanism of action of N-Boc-10-(methylamino)decanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during subsequent reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between N-Boc-10-(methylamino)decanoic acid and related decanoic acid derivatives:

Key Research Findings

This compound

- Synthetic Utility : The Boc group stabilizes the amine group during multi-step syntheses, as seen in its use for docetaxel impurity preparation .

- Biochemical Applications : Its compatibility with SPPS makes it ideal for constructing peptide-based therapeutics.

10-Aminodecanoic Acid

- Reactivity : The free amine group allows for direct conjugation but requires careful handling due to oxidation and side-reaction risks .

- Industrial Use: Serves as a monomer in nylon production and enzyme-mediated biocatalysis .

10-Hydroxydecanoic Acid

- Biological Role : A product of ω-hydroxylation in fatty acid metabolism, catalyzed by cytochrome P450 enzymes in rat liver microsomes .

- Toxicity : Exhibits cytotoxicity in microbial systems, limiting its use in bioproduction of sebacic acid .

Decanoic Acid Ethyl Ester

- Aroma Compounds : Contributes fruity/sweet odors in fermented products like beer and ham, formed via esterification .

Decanoic Acid

Mechanistic and Metabolic Differences

- Cytotoxicity: Decanoic acid disrupts microbial membranes via ROS generation and branched-chain fatty acid accumulation . In contrast, this compound’s Boc group mitigates cytotoxicity by shielding the reactive amine .

- Metabolic Pathways: 10-Hydroxydecanoic acid is generated through ω-hydroxylation, while 10-aminodecanoic acid undergoes enzymatic amination .

Biological Activity

N-Boc-10-(methylamino)decanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{13}H_{27}N_{1}O_{2}

- Molecular Weight : 227.37 g/mol

- CAS Number : 1630735-91-9

The compound features a decanoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group and a methylamino functional group, which influences its solubility and reactivity.

1. Fatty Acid Receptor Interaction

This compound may interact with various free fatty acid receptors (FFARs), which are G protein-coupled receptors involved in metabolic regulation. These interactions can influence processes such as:

- Insulin secretion : Activation of FFARs in pancreatic β-cells can enhance insulin release, potentially aiding in diabetes management .

- Lipid metabolism : The compound may modulate lipolysis and fatty acid oxidation in adipocytes, contributing to weight management .

2. Autophagy Induction

Research indicates that decanoic acid derivatives can stimulate autophagy, a cellular process that degrades and recycles cellular components. In studies using Dictyostelium as a model organism, decanoic acid was shown to increase the expression of autophagy-related proteins (Atg1 and Atg8), suggesting that this compound could similarly promote autophagic activity .

Therapeutic Potential

The biological activities of this compound suggest several therapeutic applications:

- Neurological Disorders : Given its potential to induce autophagy and influence lipid metabolism, this compound could be explored for treating neurodegenerative diseases where autophagy is impaired.

- Metabolic Disorders : Its effects on insulin secretion and lipid metabolism position it as a candidate for further research in obesity and type 2 diabetes therapies.

Table 1: Summary of Research Findings on this compound

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-10-(methylamino)decanoic acid, and how is its purity validated?

- Methodological Answer : The synthesis typically involves coupling a Boc-protected methylamine group to decanoic acid derivatives. Key steps include Boc protection of the amine, activation of the carboxylic acid (e.g., via EDC/NHS coupling), and purification using column chromatography. Purity is validated via reverse-phase HPLC (RP-HPLC) with UV detection at 210–220 nm, complemented by mass spectrometry (LC-MS) for molecular weight confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification, particularly to confirm Boc-group integrity and methylamino substitution at the C10 position .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is preferred due to its sensitivity and specificity. For lipid-rich samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Method validation should include calibration curves (linear range: 0.1–100 µM), limits of detection (LOD < 0.05 µM), and matrix effect assessments (e.g., plasma protein binding studies) .

Q. How does the Boc-protecting group influence the compound’s solubility and reactivity in aqueous vs. organic solvents?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces aqueous solubility due to its hydrophobic tert-butyl moiety. Reactivity studies using pH-dependent stability assays (e.g., in PBS at pH 7.4 vs. acidic conditions) reveal Boc deprotection under strong acids (e.g., TFA), which is critical for designing drug delivery systems .

Advanced Research Questions

Q. What experimental strategies can mitigate inhibitory effects of decanoic acid intermediates during this compound synthesis?

- Methodological Answer : Decanoic acid intermediates (e.g., free carboxylic acids) can inhibit enzymatic or microbial pathways. Controlled feeding of methyl decanoate precursors (≤0.2 g/L) during biotransformation reduces decanoic acid accumulation . In chemical synthesis, in situ neutralization with tertiary amines (e.g., DIPEA) minimizes side reactions. Real-time monitoring via inline FTIR or Raman spectroscopy optimizes reaction kinetics .

Q. How does this compound interact with nuclear receptors like PPARγ, and what are the implications for metabolic disease research?

- Methodological Answer : Decanoic acid derivatives bind PPARγ via a unique hydrophobic pocket, partially stabilizing the AF-2 helix without inducing adipogenesis, as shown in X-ray crystallography . For this compound, surface plasmon resonance (SPR) assays (KD ~5–10 µM) and transcriptional reporter assays (e.g., luciferase-based PPARγ activation) can quantify receptor modulation. This partial agonism may offer antidiabetic benefits without weight gain, a key advantage over full agonists like thiazolidinediones .

Q. What computational models are effective for predicting the compound’s binding affinity to bacterial transcription regulators like Rns?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS, combined with docking software (AutoDock Vina), model interactions with the Rns ligand-binding pocket. Decanoic acid’s 10-carbon chain occupies a hydrophobic cavity, as validated by differential scanning fluorimetry (DSF) showing Tm shifts (~5°C increase with 100 µM decanoic acid) . Mutagenesis studies (e.g., alanine scanning of Rns residues) further identify critical binding motifs.

Q. How can researchers optimize α,ω-oxidation pathways to study the metabolic fate of this compound in microbial systems?

- Methodological Answer : Use evolved Candida tropicalis strains to hydroxylate the terminal methyl group, producing 10-hydroxydecanoic acid (10-HDA). Fed-batch fermentations with controlled decane induction (10% v/v) and methyl decanoate feeding (0.5 g/L/h) maximize sebacic acid yields while minimizing 10-HDA accumulation. Toxicity assays (IC50 ~0.4 g/L for decanoic acid) guide inhibitor thresholds .

Data Contradictions and Resolution

- Inhibition Thresholds : reports decanoic acid toxicity at ≥0.4 g/L in microbial systems, while other studies suggest lower thresholds (0.2 g/L). Resolution requires strain-specific LC-MS/MS quantification of intracellular acid levels during bioprocessing .

- PPARγ Activation : Decanoic acid’s partial agonism () contrasts with full activation by unsaturated fatty acids. Competitive binding assays with radiolabeled ligands (e.g., ³H-rosiglitazone) clarify mechanistic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.